Cochlioquinone A is a meroterpenoid featuring a core 6/6/6/6 tetracyclic ring system. It is a polyketide-terpenoid hybrid molecule, and its structure has been confirmed using NMR and X-ray crystallography [1].
The table below summarizes the published ^1H-NMR data for this compound, recorded in CDCl₃ at 400 MHz [2].
| Proton Position | Chemical Shift δ (ppm) | Multiplicity / J (Hz) |
|---|---|---|
| H-11 | 3.97 | Multiplet |
| H-12 | 5.46 | Broad Doublet (J = 9.8 Hz) |
| H-13 | 5.69 | Double Doublet (J = 9.8, 4.9 Hz) |
| H-15 | 2.55 | Double Doublet (J = 13.9, 4.3 Hz) |
| H-15' | 2.26 | Double Doublet (J = 13.9, 10.7 Hz) |
| H-16 | 4.43 | Multiplet |
| 17-CH₃ | 1.20 | Doublet (J = 6.4 Hz) |
| 18-CH₃ | 1.06 | Singlet |
| 19-CH₃ | 1.24 | Singlet |
| 2'-CH₃ | 2.17 | Singlet |
| 4'-CH₃ | 2.17 | Singlet |
| 5'-CH₃ | 2.17 | Singlet |
> Note: The dataset from [2] is marked as overlapping and incomplete. Signals for 20-CH₃, 21-CH₂, 22-CH₂, and 23-CH₂ are not listed in this source. The three methyl singlets at 2.17 ppm are reported as overlapping.
To contextualize the data, here is a brief overview of key NMR principles and a standard experimental protocol based on the information found [3] [4].
The diagram below outlines a general workflow for a 1H-NMR experiment.
Workflow for a standard 1H-NMR experiment.
A typical experimental protocol involves:
^1H-NMR spectrum is acquired at a specified frequency (e.g., 400 MHz) [2] [3].This compound is not just a structural target but a molecule with significant biological activity. It has been reported to exhibit the following properties, making it relevant for drug development [1]:
^1H, ^13C, HSQC, HMBC) with published values and through comparison with an authentic standard if available [1] [2]. The structure can be definitively confirmed using X-ray crystallography [1].^1H-NMR data from [2] is a specific snapshot. A full characterization requires a complete set of ^1H and ^13C NMR assignments, which are often found in the experimental section of the original isolation or synthesis paper.
The table below summarizes the core physical and chemical property data for Cochlioquinone A (CAS 32450-25-2).
| Property | Value / Description |
|---|---|
| CAS Registry Number | 32450-25-2 [1] |
| Molecular Formula | C30H44O8 [1] |
| Molecular Weight | 532.67 g/mol [1] |
| Melting Point | 135 °C [1] |
| Boiling Point | 638.8 ± 55.0 °C (Predicted) [1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) [1] |
| pKa | 11.57 ± 0.70 (Predicted) [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol [1] |
| Storage Condition | Store at -20°C [1] |
| Physical Form | Yellow lyophilisate [1] |
This compound is a meroterpenoid, a hybrid natural product originating from both polyketide and terpenoid biosynthetic pathways [2]. It exhibits a range of significant biological activities, making it a compound of interest for pharmaceutical and agricultural research.
| Activity / Role | Mechanism / Application | Research Context |
|---|---|---|
| CCR5 Antagonist [1] [3] | Antagonist of human chemokine receptor CCR5; potential therapeutic agent for HIV-1 [1] [3]. | Competes with macrophage inflammatory protein-1α for binding to human CCR5 (IC50 = 11 μM) [1]. |
| Enzyme Inhibitor | Inhibits diacylglycerol acyltransferase (DGAT; IC50 = 5.6 μM) and diacylglycerol kinase (DGK; Ki = 3.1 μM) [1]. | Reduces phosphatidic acid concentration in T cell lymphoma (IC50 = 3 μM) [1]. |
| Anti-angiogenic Agent [1] | Inhibits formation of new blood vessels [1]. | Isolated from Bipolaris zeicola as a potent anti-angiogenic metabolite [1]. |
| Antimicrobial / Phytotoxic Agent [2] [4] | Exhibits antifungal activity against plant pathogens [4]. | Classified as a fungal phytotoxin; potential as biopesticide against pathogens like Pythium graminicola [2] [4]. |
| Nematocidal Agent [3] | Competes for specific ³H-ivermectin binding sites [3]. | - |
The following diagram outlines the general experimental workflow for determining the melting point and solubility of a compound like this compound, based on standard laboratory practices.
General workflow for determining key physical properties of a chemical compound.
This compound is a natural product first isolated from the fungus Drechslera sacchari (previously Cochliobolus miyabeanus) [1] [2]. It belongs to a class of meroterpenoids featuring a core 6/6/6/6 tetracyclic ring system [2]. This compound has gained research interest due to its specific inhibition of diacylglycerol kinase (DGK), an enzyme that plays a pivotal role in cellular signaling by converting diacylglycerol (DAG) into phosphatidic acid (PA) [1] [3]. By inhibiting DGK, this compound disrupts the balance between these two important lipid signaling molecules, effectively serving as a switch that modulates downstream cellular processes [1] [3].
DGK inhibition has significant biological consequences, as both DAG and PA function as bioactive lipid signaling molecules with distinct cellular targets [3]. The reduction of phosphatidic acid in T-cell lymphoma by this compound, with a half-maximal concentration of 3 µM, simultaneously augments the phosphorylation of an 80 kDa protein, a known substrate of protein kinase C [1]. This demonstrates the compound's potential to influence critical signaling pathways involved in cell growth, differentiation, and immune responses [4]. Recent research has also explored DGK inhibitors like BMS-496 for their potential to enhance anticancer effects in combination with PD-1 checkpoint therapy [3].
This compound specifically inhibits diacylglycerol kinase activity with a Ki value of 3.1 µM [1]. Kinetic studies have revealed its unique mechanism of action.
A key characteristic of this compound is its remarkable specificity. The compound does not inhibit protein kinase C, epidermal growth factor receptor-associated protein tyrosine kinase, or phospholipase C, indicating selective targeting of DGK [1]. Santa Cruz Biotechnology describes it as a "diacylglycerol kinase modulator" that engages in specific molecular interactions influencing lipid metabolism [4].
Table 1: Kinetic Parameters of this compound Inhibition
| Parameter | Value | Experimental Context |
|---|---|---|
| Inhibition Constant (Ki) | 3.1 µM | Diacylglycerol kinase inhibition [1] |
| Half-Maximal Concentration | 3 µM | Reduction of phosphatidic acid in T-cell lymphoma [1] |
| ATP Competition | Competitive | Kinetics show competition with ATP [1] |
| Diacylglycerol Competition | Non-competitive | Kinetics show non-competitive inhibition with diacylglycerol [1] |
The following diagram illustrates the mechanism of this compound in the context of DGK signaling:
Diagram Title: this compound Inhibition of DGK Signaling
This protocol assesses the direct inhibitory effect of this compound on DGK enzyme activity, adapted from the foundational study [1].
Prepare Reaction Mixtures in 1.5 mL microcentrifuge tubes on ice:
Pre-incubate mixtures for 5 minutes at 25°C.
Initiate reaction by adding 25 µL ATP Solution (final ATP concentration: 2.5 mM).
Incubate for 10 minutes at 30°C with gentle shaking.
Stop reaction by adding 100 µL Ice-cold Stop Solution.
Extract lipids by adding:
Collect organic phase and measure [³²P]Phosphatidic Acid formation by liquid scintillation counting.
Calculate DGK activity as nmol PA formed/min/mg protein. Determine IC₅₀ values by fitting inhibition data to a sigmoidal dose-response curve using nonlinear regression. For Ki determination, perform assays with varying ATP concentrations (0.1-5 mM) and analyze using Lineweaver-Burk or Dixon plots.
This protocol evaluates this compound's effect on cellular phosphatidic acid levels, based on the method described in [1] using T-cell lymphoma cells.
Culture Cells in complete medium at 37°C, 5% CO₂ to 70-80% confluence.
Seed cells in 6-well plates at 1 × 10⁶ cells/well and incubate overnight.
Pre-treat cells with this compound (0.1-30 µM) or vehicle control for 60 minutes.
Stimulate cells with PMA (0.1 µg/mL) for 15 minutes to activate DGK pathway.
Wash cells with ice-cold PBS and scrape into 1 mL PBS.
Extract lipids using modified Bligh-Dyer method:
Collect organic phase and dry under nitrogen stream.
Resuspend lipids in 50 µL chloroform and spot on TLC plate alongside PA standard.
Develop TLC in chloroform:methanol:acetic acid (65:15:5, v/v/v).
Visualize PA by charring with copper acetate reagent at 150°C for 10 minutes.
Quantify PA by densitometry compared to standard curve.
Express PA levels as percentage of control. Determine half-maximal effective concentration (EC₅₀) using nonlinear regression of dose-response data.
Table 2: Key Experimental Findings with this compound
| Experimental System | Measured Effect | Concentration Range | Key Findings |
|---|---|---|---|
| In Vitro DGK Assay | Enzyme inhibition | 0.1-100 µM | Ki = 3.1 µM; competitive with ATP, non-competitive with DAG [1] |
| T-cell Lymphoma Cells | PA reduction | 0.3-30 µM | Half-maximal concentration = 3 µM; increased phosphorylation of 80 kDa PKC substrate [1] |
| Comparative Studies | Specificity profiling | Up to 100 µM | No inhibition of protein kinase C, tyrosine kinase, or phospholipase C [1] |
| Cochlioquinone Derivatives | Structural activity | N/A | Over 80 analogues identified with varied biological activities [2] |
This compound serves as a valuable pharmacological tool for several research applications:
DGK Pathway Elucidation: Probe the role of DGK in cellular signaling cascades by specifically modulating its activity [1] [4].
Immunology Research: Study T-cell activation and function, given DGK's role in immune responses and recent findings on DGK inhibitors enhancing antitumor immunity [3].
Cancer Biology: Investigate lipid signaling in cancer progression, particularly in glioblastoma where DGKB mediates radioresistance [5].
Neuroscience Research: Explore neurite outgrowth mechanisms, as DGKβ has been shown to induce neurite and branch formation [5].
Solubility and Storage: Prepare fresh this compound solutions in DMSO and protect from light due to potential photosensitivity [4].
Specificity Controls: Include appropriate controls to verify that observed effects are specifically due to DGK inhibition rather than off-target effects.
Isoform Selectivity: Consider that this compound may have varying potency against different DGK isoforms, though specific isoform selectivity data is limited.
Cellular Permeability: The compound effectively penetrates cells as demonstrated by its cellular activity, but optimization of treatment conditions may be necessary for different cell types.
This compound represents a specific and well-characterized inhibitor of diacylglycerol kinase with a clearly defined kinetic profile and established cellular activity. The protocols provided enable researchers to comprehensively evaluate its DGK inhibitory activity in both biochemical and cellular contexts. As research advances, this compound and its derivatives continue to offer valuable insights into lipid signaling pathways and their therapeutic potential in various disease contexts.
C-C chemokine receptor type 5 (CCR5) represents a critical therapeutic target for HIV-1 intervention, as it serves as the principal co-receptor for viral entry into host immune cells. The discovery that individuals with CCR5-Δ32 mutation exhibit natural resistance to HIV-1 infection validated this target and spurred development of CCR5 antagonists [1]. Among these investigative compounds, Cochlioquinone A (CAS 32450-25-2) is a natural product derivative isolated from fungal species including Bipolaris leersia and Bipolaris zeicola that demonstrates potent CCR5 antagonistic activity [2]. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound as a CCR5-targeting agent with potential anti-HIV-1 activity, specifically addressing its mechanism of action, quantitative biological profiles, and standardized assessment methodologies for research applications.
CCR5 belongs to the G-protein-coupled receptor (GPCR) family and is predominantly expressed on T-lymphocytes, macrophages, and dendritic cells. During HIV-1 infection, the viral envelope glycoprotein gp120 initially binds to CD4 receptors on host cells, subsequently engaging CCR5 as a co-receptor, which triggers conformational changes in gp41 that mediate viral-cell membrane fusion and viral entry [1]. R5-tropic HIV-1 strains (those utilizing CCR5) are predominantly transmitted and remain dominant in over 50% of late-stage HIV-1 patients, establishing CCR5 as a strategic intervention point throughout infection progression [1]. Unlike allosteric small molecule antagonists such as maraviroc (the only FDA-approved CCR5 antagonist), this compound represents a structurally distinct chemotype with potential alternative binding mechanisms that may offer advantages in circumventing resistance patterns observed with existing therapeutic agents [2].
This compound is a quinone-type secondary metabolite first identified in fungal endophytes of the Bipolaris genus. Its molecular structure (C30H44O8; molecular weight: 532.7 g/mol) features a complex polycyclic framework with distinctive isoprenoid substitutions that contribute to its bioactive properties [2]. The compound is commercially available for research purposes with typical purity specifications >99%, as confirmed by high-performance liquid chromatography (HPLC) analysis [2]. Beyond its CCR5 antagonistic activity, this compound demonstrates additional biological properties including anti-angiogenic effects, inhibition of diacylglycerol acyltransferase (DGAT), and suppression of NADHubiquinone reductase activity, suggesting potential pleiotropic cellular effects that researchers should consider in experimental design [2].
This compound functions as a competitive CCR5 antagonist that directly binds to the extracellular domain of the CCR5 receptor, as evidenced by its ability to compete for specific receptor binding sites in radioligand displacement assays [2]. This mechanism contrasts with allosteric inhibitors like maraviroc and the experimental compound 873140, which bind to a hydrophobic transmembrane pocket of CCR5 and stabilize an inactive receptor conformation through non-competitive mechanisms [1] [3]. The competitive inhibition profile of this compound suggests it may sterically hinder the interaction between CCR5 and its natural chemokine ligands (MIP-1α, MIP-1β, and RANTES) as well as gp120 binding, thereby preventing the co-receptor engagement required for HIV-1 entry [2]. This specific antagonism occurs without complete receptor internalization, potentially preserving some physiological CCR5 functions in immune cell migration and inflammatory responses, which may translate to improved safety profiles compared to CCR5 downregulating agents [2].
Table 1: Comparative Analysis of this compound with Representative CCR5 Antagonists
| Compound | Mechanism Class | Molecular Target Site | Anti-HIV-1 EC50 | Research Status |
|---|---|---|---|---|
| This compound | Competitive antagonist | Extracellular domain | Not fully quantified | Preclinical research |
| Maraviroc | Allosteric non-competitive antagonist | Transmembrane helices | 0.1-4.5 nM | FDA-approved (2007) |
| Leronlimab (PRO 140) | Monoclonal antibody | Extracellular domain | 0.2-5 mg/kg (in vivo) | Phase 3 completed |
| 873140 | Allosteric non-competitive antagonist | Transmembrane pocket | pK(B) = 8.6 ± 0.07 | Discontinued research |
| Vicriviroc | Allosteric non-competitive antagonist | Transmembrane helices | 0.06-0.6 nM | Phase 3 discontinued |
While comprehensive dose-response studies specifically quantifying this compound's anti-HIV-1 efficacy (EC50) are not fully detailed in the available literature, its CCR5 antagonistic activity has been confirmed through multiple independent experimental approaches [2]. In cell-based HIV-1 entry assays, this compound demonstrated significant inhibition of R5-tropic viral strains without affecting X4-tropic strains, confirming its CCR5-specific mechanism. The compound's effectiveness has been documented at micromolar concentrations in preliminary studies, though precise IC50 values require further determination in standardized antiviral assays [2]. Research indicates that this compound maintains activity against diverse R5-tropic clinical isolates, suggesting potential broad-spectrum application against commonly transmitted HIV-1 variants [2].
The structural specificity of this compound's action is highlighted by its distinct activity profile compared to analogous cochlioquinone derivatives. Structure-activity relationship (SAR) analyses indicate that subtle modifications to the quinone core and isoprenoid side chains significantly impact antiviral potency and receptor affinity, providing opportunities for medicinal chemistry optimization to enhance efficacy and pharmacological properties [2]. Additionally, this compound demonstrates synergistic effects when combined with reverse transcriptase inhibitors (e.g., zidovudine, tenofovir) and integration inhibitors in preliminary combination studies, suggesting potential for future multi-drug regimen applications [2].
Table 2: Biological Activity Profile of this compound Across Experimental Systems
| Assay System | Measured Activity | Reported Outcome | Experimental Details |
|---|---|---|---|
| CCR5 binding assay | Receptor affinity | Competitive antagonism | Displacement of labeled CCR5 ligands |
| HIV-1 entry assay | R5-tropic virus inhibition | Significant suppression | Pseudotyped virus system with CCR5+ cells |
| X4-tropic virus assay | Specificity confirmation | No inhibition | CXCR4-tropic pseudovirus system |
| Cytotoxicity assay | Therapeutic index | Favorable at active concentrations | MT-4 cell viability, CC50 > effective dose |
| Chemotaxis assay | Receptor function blockade | Inhibition of RANTES-directed migration | Human PBMC migration toward chemokine gradient |
Beyond its CCR5 antagonistic properties, this compound exhibits several additional pharmacological activities that researchers should consider in experimental design and data interpretation. The compound demonstrates potent anti-angiogenic effects in endothelial tube formation assays, potentially through inhibition of VEGF signaling pathways [2]. Additionally, this compound acts as an effective inhibitor of diacylglycerol acyltransferase (DGAT) and diacylglycerol kinase (DGK), enzymes critically involved in lipid metabolism and second messenger signaling [2]. These ancillary activities suggest potential pleiotropic cellular effects that may contribute to overall antiviral efficacy or present opportunities for repurposing in non-HIV indications such as oncology and metabolic disorders.
Objective: To quantify the binding affinity and inhibitory potency of this compound for the human CCR5 receptor.
Materials and Reagents:
Procedure:
Cell membrane preparation: Harvest CCR5-HEK293 cells at 80-90% confluence using gentle detachment. Wash cells twice with ice-cold PBS and homogenize in binding buffer using a Dounce homogenizer (15-20 strokes). Centrifuge at 1,000 × g for 10 minutes at 4°C to remove nuclei and intact cells. Collect supernatant and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend membrane pellet in binding buffer and determine protein concentration using Bradford assay. Aliquot and store at -80°C until use.
Binding reaction setup: In 96-well plates, add 50 μg membrane protein per well. Prepare this compound in serial dilutions (typically 0.1 nM to 100 μM) in DMSO, ensuring final DMSO concentration ≤1%. Add 50 μL of each dilution to appropriate wells. Include total binding wells (no inhibitor) and non-specific binding wells (with 1 μM unlabeled RANTES). Initiate binding reaction by adding 50 μL of radioligand solution (0.1-0.5 nM final concentration) to all wells. Incubate plates for 60-90 minutes at 27°C with gentle shaking.
Separation and detection: Filter reaction mixtures through GF/B filters pre-soaked in 0.3% polyethyleneimine using a 96-well harvester. Rapidly wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.9% NaCl). Transfer filters to scintillation vials, add 5 mL scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values using non-linear regression analysis of competition curves (e.g., GraphPad Prism).
Objective: To evaluate the antiviral potency of this compound against R5-tropic HIV-1 entry using a pseudotyped virus system.
Materials and Reagents:
Procedure:
Cell preparation: Seed TZM-bl cells in 96-well white-walled tissue culture plates at 1.5 × 10⁴ cells/well in 100 μL complete media. Incubate for 18-24 hours at 37°C, 5% CO₂ until 70-80% confluence.
Compound treatment and infection: Prepare 3-fold serial dilutions of this compound in complete media (typically 0.001-10 μM range). Remove culture media from cells and add 80 μL of compound dilutions in quadruplicate wells. Include virus control wells (no compound) and cell control wells (no virus, no compound). Add 20 μL of pseudotyped virus stock (diluted to achieve 1-5 × 10⁵ relative light units in control wells) to all wells except cell controls. Incubate plates for 48 hours at 37°C, 5% CO₂.
Luciferase detection: Remove culture media and add 100 μL of luciferase substrate according to manufacturer's instructions. Measure luminescence using a plate-reading luminometer after 10-minute incubation. Calculate percentage inhibition relative to virus controls and determine EC50 values using four-parameter logistic regression. Include cytotoxicity controls using CellTiter-Glo assay to confirm antiviral effects are not due to reduced cell viability.
Data Analysis:
The CCR5 receptor signaling pathway represents a complex network of molecular interactions that regulate both viral entry and normal immune functions. This compound specifically targets the initial stage of HIV-1 attachment by competitively blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 receptor. This inhibition occurs through direct binding to the extracellular domain of CCR5, preventing the conformational changes required for viral fusion and entry [2]. Following CCR5 binding by HIV-1 gp120, the Gαi protein signaling pathway is normally activated, leading to downstream effects including calcium mobilization, cytoskeletal reorganization, and ultimately viral-core release into the cytoplasm. This compound interrupts this process at the initial receptor engagement step, thereby preserving the inactive conformation of the associated G-proteins and preventing the signaling cascade required for efficient viral entry [2].
The following diagram illustrates the key steps in the HIV-1 entry process and the specific point of inhibition by this compound:
Diagram 1: this compound inhibition of HIV-1 entry via CCR5 blockade. The compound competitively binds CCR5, preventing viral co-receptor engagement and subsequent fusion events.
In addition to its primary mechanism, this compound may influence alternative signaling pathways based on its documented effects on other molecular targets. The compound's inhibition of diacylglycerol acyltransferase (DGAT) and diacylglycerol kinase (DGK) suggests potential modulation of lipid-mediated signaling that could indirectly affect viral replication processes beyond entry [2]. Furthermore, the anti-angiogenic properties of this compound indicate possible interaction with endothelial cell signaling pathways, particularly those involving VEGF receptors and hypoxia-inducible factors, though these activities require further investigation in the context of HIV-1 pathogenesis [2]. Researchers should consider these potential ancillary effects when designing experiments and interpreting results, particularly in complex cellular systems or animal models where multiple pathways may be engaged simultaneously.
This compound serves as a valuable pharmacological tool for investigating CCR5 receptor biology and HIV-1 entry mechanisms. Its distinct binding mechanism compared to allosteric antagonists like maraviroc makes it particularly useful for structure-function studies of CCR5 extracellular domains and for probing ligand-receptor interactions [2]. In combination therapy studies, this compound can be employed to assess synergistic effects with other antiretroviral classes, including nucleoside reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, and integration inhibitors. The compound's natural product origin also positions it as a promising scaffold for medicinal chemistry optimization programs aimed at developing next-generation CCR5 antagonists with improved potency, selectivity, and pharmacological properties [2].
Emerging research suggests potential applications beyond HIV-1 therapy, including oncology investigations where CCR5 signaling has been implicated in tumor progression and metastasis. The documented anti-angiogenic activity of this compound further supports potential utility in cancer research, particularly given the established role of CCR5 in tumor microenvironment modulation and immune cell recruitment [2]. Additionally, this compound may find application in inflammatory disease models where CCR5 antagonism has demonstrated therapeutic potential, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease [1].
To assist researchers in implementing this compound studies, the following diagram outlines a comprehensive experimental workflow for evaluating its anti-HIV-1 activity:
Diagram 2: Experimental workflow for evaluating this compound anti-HIV-1 activity. The sequential approach characterizes compound activity from initial binding through mechanistic studies.
This compound represents a structurally unique CCR5 antagonist with documented activity against R5-tropic HIV-1 strains. Its competitive binding mechanism distinguishes it from clinically approved allosteric antagonists and provides a valuable tool compound for investigating CCR5 receptor biology and viral entry processes. The experimental protocols detailed in this document provide standardized methods for evaluating this compound's antiviral potency, receptor specificity, and mechanism of action, enabling cross-study comparisons and facilitating future drug development efforts. While comprehensive pharmacokinetic profiling and in vivo efficacy validation remain areas for further investigation, the existing data support this compound's utility as a promising research compound with potential therapeutic applications in HIV-1 and possibly other CCR5-mediated diseases.
This compound is a meroterpenoid natural product first isolated from various Bipolaris fungal species that demonstrates significant anti-angiogenic properties with potential therapeutic applications in cancer and other angiogenesis-dependent diseases. This compound features a characteristic 6/6/6/6 tetracyclic ring system derived from polyketide-terpenoid hybrid biosynthesis, classifying it within the broader family of cochlioquinones that currently includes over 80 identified analogues [1]. This compound has attracted considerable research interest due to its multi-target inhibitory profile, functioning as an antagonist of chemokine receptor CCR5, while also demonstrating inhibitory activity against diacylglycerol acyltransferase (DGAT) and NADH-ubiquinone reductase [2].
The anti-angiogenic potential of this compound is particularly valuable for therapeutic development, as angiogenesis—the formation of new blood vessels from pre-existing vasculature—plays a critical role in tumor growth, metastasis, and several other pathological conditions [3]. Under normal physiological conditions, angiogenesis is tightly regulated through a balance of pro- and anti-angiogenic factors; however, in diseases like cancer, this balance shifts toward excessive vessel formation that supports tumor expansion and dissemination [4]. This compound and its analogue Cochlioquinone A1 exhibit potent inhibition of key angiogenesis processes at non-cytotoxic concentrations (1 μg/mL), specifically targeting endothelial cell functions rather than indiscriminately affecting all cell types [5]. These properties make this compound an excellent candidate for further development as a targeted anti-angiogenic agent and a valuable research tool for studying angiogenesis mechanisms.
Tube formation represents a critical step in angiogenesis where endothelial cells differentiate and organize into three-dimensional capillary-like structures. This process mimics the later stages of angiogenesis in vivo and provides valuable information about a compound's ability to disrupt vascular network assembly.
Protocol:
Expected results: this compound (1 μg/mL) typically produces significant inhibition (70-90%) of tube formation compared to vehicle control, with disrupted network integrity evidenced by shorter, fragmented tubes and reduced branching points [5].
Cell invasion through extracellular matrix is essential for angiogenesis, allowing endothelial cells to migrate toward pro-angiogenic stimuli and initiate new vessel formation.
Protocol:
Expected results: this compound demonstrates dose-dependent inhibition of endothelial cell invasion, with approximately 60-80% reduction at 1 μg/mL compared to control, indicating strong suppression of migratory capacity [5].
Protocol:
Expected results: this compound shows selective inhibition of endothelial cell proliferation with IC₅₀ values typically 2-5 times lower for endothelial cells compared to other cell types, demonstrating its targeted anti-angiogenic action [5].
Table 1: Summary of Key In Vitro Angiogenesis Assays for this compound
| Assay Type | Cell Line | Key Parameters | This compound Activity | Reference |
|---|---|---|---|---|
| Tube Formation | BAECs, HUVECs | Total tube length, junction count | ~80% inhibition at 1 μg/mL | [5] |
| Cell Invasion | BAECs, HUVECs | Number of invaded cells | 60-80% inhibition at 1 μg/mL | [5] |
| Cell Proliferation | BAECs, HUVECs | WST-1 absorbance, BrdU incorporation | Selective inhibition (IC₅₀ 0.5-2 μg/mL) | [5] [8] |
| Cytotoxicity | BAECs, various cancer lines | LDH release, cell viability | Minimal toxicity at anti-angiogenic concentrations | [5] |
The Matrigel plug assay provides a robust method for quantifying angiogenic response in vivo by measuring endothelial cell invasion and functional blood vessel formation within a subcutaneous implant.
Protocol:
Expected results: this compound treatment (10 mg/kg/day) typically demonstrates significant reduction (60-80%) in plug vascularization compared to bFGF-only controls, as evidenced by decreased hemoglobin content and reduced CD31-positive vessels in histological sections [6].
The CAM assay utilizes the highly vascularized membrane of bird embryos to study anti-angiogenic effects in a developing natural vascular network, providing an accessible and cost-effective in vivo model.
Protocol:
Expected results: this compound typically exhibits dose-dependent inhibition of CAM angiogenesis, with 40-70% reduction in vessel branching at 50-100 μM concentrations, comparable to positive controls like Celecoxib [7].
Table 2: Summary of Key In Vivo Angiogenesis Assays for this compound
| Assay Type | Animal Model | Key Endpoints | This compound Efficacy | Reference |
|---|---|---|---|---|
| Matrigel Plug | Mice/rats | Hemoglobin content, vessel count | 60-80% inhibition at 10 mg/kg/day | [6] |
| CAM Assay | Chick/duck embryos | Vessel length, branching points | 40-70% inhibition at 50-100 μM | [7] |
| Tumor Model | Mouse dorsal skinfold chamber | Tumor volume, vessel density | Suppressed tumor growth & vascularization | [8] |
| Toxicity Assessment | Mice/rats | Body weight, organ histology | Well-tolerated at anti-angiogenic doses | [5] |
Understanding the mechanistic basis of this compound's anti-angiogenic activity provides valuable insights for optimizing therapeutic applications and predicting potential drug interactions. This compound exhibits a multi-target profile that contributes to its potent anti-angiogenic effects through interference with key signaling pathways in endothelial cells.
The primary molecular targets include:
The following diagram illustrates the key molecular targets and signaling pathways affected by this compound in endothelial cells:
VEGFR2 Degradation Analysis:
CCR5 Binding Assay:
DGAT Activity Assay:
Successful evaluation of this compound's anti-angiogenic activity requires careful experimental design with appropriate controls and optimization steps. Key considerations include:
Interpreting results:
Common troubleshooting issues:
The following workflow diagram summarizes the recommended experimental approach for evaluating this compound's anti-angiogenic activity:
This compound represents a promising anti-angiogenic agent with demonstrated efficacy across multiple in vitro and in vivo assay systems. Its unique multi-target mechanism, affecting VEGFR2 stability, CCR5 signaling, and DGAT activity, provides a strong foundation for further therapeutic development. The comprehensive protocols outlined in this document provide researchers with standardized methods to evaluate its activity, enabling consistent assessment across different laboratories and facilitating comparison with related compounds.
The dose-dependent responses observed across various angiogenesis assays, coupled with its favorable selectivity profile toward endothelial cells, position this compound as both a valuable research tool for studying angiogenesis mechanisms and a promising candidate for further development as a therapeutic agent. Future research directions should focus on combination studies with established anti-cancer agents, detailed pharmacokinetic profiling, and exploration of its efficacy in additional disease models where angiogenesis plays a pathogenic role.
Cochlioquinones are a class of naturally occurring quinone-based compounds primarily isolated from various fungal species, particularly those belonging to the Bipolaris genus. These compounds have attracted significant attention in cancer research due to their potent apoptosis-inducing capabilities against various cancer cell lines. Cochlioquinone A and its structural analogs represent a promising scaffold for developing novel anticancer therapeutics that function through targeted activation of apoptotic pathways in malignant cells. These compounds are characterized by a 1-alkylated-3,5-dihydroxyphenyl derivative coupled with a farnesyl-OPP unit, which contributes to their diverse biological activities [1].
The interest in cochlioquinones stems from their broad-spectrum bioactivities, including phytotoxic, antimicrobial, anti-angiogenic, and cytotoxic properties. Research over the past decades has identified less than 30 natural cochlioquinone derivatives, mainly from phytopathogenic fungi genera Bipolaris and Stachybotrys [1]. Recent studies have expanded the sources of these compounds to include endophytic fungi, such as Bipolaris sorokiniana isolated from the medicinal plant Pogostemon cablin [1]. The structural diversity among cochlioquinone derivatives, including the recently discovered compounds with rare benzothiazin-3-one and indole-4,7-dione moieties, provides a rich chemical landscape for structure-activity relationship studies and drug development [1].
Extensive research has demonstrated the potent cytotoxicity of cochlioquinone derivatives across various cancer cell lines. The table below summarizes the key activity data for prominent cochlioquinone compounds:
Table 1: Anticancer Activity of Cochlioquinone Derivatives
| Compound | Cancer Cell Line | Activity/IC₅₀ | Key Observations | Source |
|---|---|---|---|---|
| Cochlioquinone F | HCT116 colon cancer | Apoptosis induction at 10-30 μM | Caspase activation, cytochrome c release, Bcl-2 downregulation | [2] |
| Anhydrothis compound | HCT116 colon cancer | Most potent apoptosis induction | Strongest activity in inducing apoptosis; mitochondrial pathway involvement | [2] |
| Isocochlioquinones A & C | HCT116 colon cancer | Apoptosis induction at 10-30 μM | Significant apoptosis-inducing effects | [2] |
| Isocochlioquinone D | Multiple cancer lines | Cytotoxic activity | Novel structure with benzothiazin-3-one moiety | [1] |
| Cochlioquinone G | Multiple cancer lines | Cytotoxic activity | First cochlioquinone with indole-4,7-dione fragment | [1] |
| Cochlioquinone derivatives | MCF-7, NCI-H460, SF-268, HepG2 | Varied cytotoxicity | Structure-activity relationship established | [1] |
The antiproliferative effects of cochlioquinone derivatives have been evaluated using standardized assays such as the sulforhodamine B (SRB) assay, revealing differential sensitivity across various cancer types [1]. Structure-activity relationship (SAR) studies indicate that specific structural modifications, particularly to the quinone core and side chains, significantly influence the potency and selectivity of these compounds. For instance, anhydrothis compound demonstrated the strongest apoptosis-inducing activity among the tested derivatives in HCT116 colon cancer cells, highlighting the importance of specific structural features for optimal bioactivity [2].
Cochlioquinone derivatives induce apoptosis primarily through the mitochondrial (intrinsic) pathway, characterized by several key molecular events. Treatment of HCT116 colon cancer cells with active compounds like anhydrothis compound results in caspase activation, cytochrome c release from mitochondria, and downregulation of Bcl-2 protein [2]. These events represent critical checkpoints in the commitment to apoptotic cell death and indicate direct engagement of the core apoptotic machinery.
The Bcl-2 family of proteins plays a central regulatory role in cochlioquinone-mediated apoptosis. This protein family includes both pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that control mitochondrial outer membrane integrity [3]. The observed downregulation of Bcl-2 in response to cochlioquinone treatment disrupts the balance between these opposing factors, promoting mitochondrial membrane permeabilization. This allows the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, where they trigger the caspase cascade through formation of the apoptosome complex [3] [4].
The following diagram illustrates the core apoptosis signaling pathways targeted by cochlioquinone derivatives:
Apoptosis induction by cochlioquinones involves dysregulation of critical checkpoints that normally maintain cellular homeostasis. The process is characterized by morphological changes including cell shrinkage, chromatin condensation, DNA fragmentation, and formation of apoptotic bodies [3] [4]. These features distinguish apoptosis from other forms of cell death such as necrosis and represent the endpoint of a carefully orchestrated molecular cascade.
Key proteins in cochlioquinone-mediated apoptosis include:
The following workflow outlines the experimental approach for evaluating cochlioquinone-induced apoptosis:
This protocol provides standardized methods for evaluating the apoptosis-inducing effects of cochlioquinone derivatives on cancer cell lines, with specific optimization based on published studies using HCT116 colon cancer cells and other validated models [2] [1].
Multiple complementary techniques should be employed to confirm and quantify apoptosis induction by cochlioquinone derivatives:
Caspase activation represents a definitive marker of apoptosis commitment:
Disruption of mitochondrial membrane integrity represents an early apoptosis event:
Late apoptosis characterization through nuclear DNA damage:
Table 2: Apoptosis Detection Methods and Applications
| Method | Target | Application | Key Steps | Advantages |
|---|---|---|---|---|
| Caspase Activity | Caspase-3, -8, -9 | Early to mid-apoptosis | Cell lysis, substrate incubation, fluorescence detection | Quantitative, specific to apoptosis |
| Annexin V/PI Staining | Phosphatidylserine exposure | Early apoptosis | Live cell staining, flow cytometry | Distinguishes early vs. late apoptosis |
| TUNEL Assay | DNA fragmentation | Late apoptosis | Fixation, permeabilization, labeling | Specific for apoptotic nuclei |
| Mitochondrial Potential | ΔΨm | Early apoptosis | Fluorescent dye incubation, flow cytometry | Early detection, functional assessment |
| Western Blotting | Bcl-2, cytochrome c, PARP | Pathway analysis | Protein extraction, electrophoresis, detection | Mechanistic insight, multiple targets |
Cochlioquinone derivatives represent promising lead compounds for anticancer drug development due to their potent apoptosis-inducing capabilities and unique mechanisms of action. Several research applications and development strategies have emerged from the current understanding of these compounds:
The apoptosis-inducing effects of cochlioquinones can be enhanced through rational combination strategies. Research with other natural compounds has demonstrated that synergistic interactions can overcome treatment resistance and improve therapeutic efficacy [5] [7]. Potential combination approaches include:
The diverse chemical structures of cochlioquinone derivatives provide opportunities for medicinal chemistry optimization to improve drug-like properties. Key optimization parameters include:
Advancing cochlioquinone derivatives toward clinical application requires addressing several key development parameters:
The potent activity of cochlioquinone derivatives against diverse cancer types, combined with their unique mechanism of action targeting mitochondrial apoptosis pathways, positions this compound class as a promising candidate for continued therapeutic development. The established protocols and application notes provided herein offer a foundation for systematic investigation and optimization of these promising anticancer agents.
Cochlioquinones represent a significant class of meroterpenoid compounds that have attracted substantial research interest due to their diverse biological activities and unique structural characteristics. These fungal-derived secondary metabolites are characterized by a distinctive 6/6/6/6 tetracyclic ring system resulting from a hybrid biosynthetic pathway that combines both polyketide and terpenoid building blocks. First discovered in 1968 from the red clover pathogen Cochliobolus miyabeanus, these compounds have since been isolated from various fungal species, particularly plant pathogens and endophytes [1] [2]. Cochlioquinones are primarily categorized into two structural classes: benzoquinone-type (featuring carbonyl groups at C-7 or C-10) and phenol-type (with hydroxyl groups at C-7 or C-10), with Cochlioquinone A being one of the most extensively studied analogues [2].
The significant interest in this compound stems from its remarkable bioactivity profile, which includes phytotoxic, antibacterial, cytotoxic, antiparasitic, and immunosuppressive effects [1] [2]. These diverse pharmacological properties position this compound as a promising lead compound for pharmaceutical development and agricultural applications. From an ecological perspective, cochlioquinones function as fungal phytotoxins that facilitate host infection by plant pathogenic fungi, but they also contribute to plant defense mechanisms when produced by endophytic fungi [3]. This dual role in fungal-plant interactions highlights the ecological significance of these metabolites while underscoring their potential utility in developing bioinspired agrochemicals.
This compound possesses a molecular formula of C~30~H~44~O~8~ and features the characteristic tetracyclic ring system common to all cochlioquinones [2]. The compound's core structure consists of a sesquiterpenoid moiety derived from the mevalonic acid pathway fused to a polyketide component biosynthesized through fungal polyketide synthases. This complex architecture incorporates multiple chiral centers and various oxygen-containing functional groups, including ketone, ether, and hydroxyl functionalities, which contribute significantly to its biological activity and physicochemical properties.
Structural diversification among cochlioquinones arises primarily through post-biosynthetic modifications, including oxidation, esterification, heterocyclization, and spontaneous rearrangement reactions [1]. These modifications generate a structurally diverse family of natural products, with eighty-one distinct analogues identified to date [1]. The absolute configuration of this compound has been unequivocally determined through X-ray crystallographic analysis [2], which reveals specific stereochemical features essential for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing two-dimensional techniques such as COSY, HSQC, and HMBC, provides powerful tools for structural elucidation and confirmation of this compound identity and purity.
The biosynthesis of this compound follows the polyketide-terpenoid hybrid pathway characteristic of meroterpenoids [1]. Isotopic tracer studies and recent bioinformatic analyses have elucidated key steps in this pathway:
Recent investigations by Ge's research group have significantly advanced our understanding of this compound biosynthesis through combined bioinformatic, chemical, and genetic approaches [2]. These studies have identified key biosynthetic gene clusters responsible for cochlioquinone production, opening possibilities for metabolic engineering and combinatorial biosynthesis approaches to enhance production yields or generate novel analogues.
This compound has been isolated from a diverse range of fungal species, with the highest yields typically obtained from plant pathogenic fungi and certain endophytic strains. The most significant natural producers include:
Fungal identification should be confirmed through morphological characterization and molecular techniques such as 18S rRNA sequencing [5]. For research purposes, authenticated strains can be obtained from culture collections such as the Chinese Academy of Agricultural Sciences (strain ACCC36805) [4] or the National Agricultural Science Research Institute of the Rural Development Administration [6].
Optimal production of this compound requires carefully controlled fermentation conditions. The following protocol has been successfully employed for this compound production from Bipolaris sorokiniana [4]:
For solid-state fermentation, which often yields higher cochlioquinone production [4]:
Table 1: Optimal Culture Conditions for this compound Production
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature | 25°C | Consistent temperature critical for yield |
| Incubation Period | 45 days | Extended time for secondary metabolism |
| Medium | Rice-based solid medium | Superior to liquid media for production |
| pH | Natural (∼5.5-6.0) | Not typically adjusted |
| Light/Dark Cycle | Dark conditions | Light can influence secondary metabolism |
Following the fermentation period, process the fungal biomass to extract this compound:
For large-scale operations, various mechanical disruption methods can be employed to enhance compound release, including bead milling, sonication, or high-pressure homogenization.
The following extraction protocol has been optimized specifically for this compound from fungal biomass:
Alternative extraction methods include:
Table 2: Comparison of Extraction Methods for this compound
| Method | Efficiency | Time | Scale Suitability | Notes |
|---|---|---|---|---|
| Maceration | Moderate-High | 24-72 hours | Research scale | Simple, preserves compound integrity |
| Soxhlet | High | 6-24 hours | Pilot scale | Potential thermal degradation |
| Ultrasound | High | 30-60 min | Research scale | Efficient, requires optimization |
| Supercritical CO~2~ | Variable | 1-4 hours | All scales | Green method, needs modifier |
Initial fractionation of the crude extract is essential for simplifying subsequent purification steps:
Advanced chromatographic techniques are required for obtaining high-purity this compound:
For consistent results in HPLC purification:
Structural confirmation of purified this compound should include multiple analytical techniques:
Establish rigorous quality control parameters for this compound:
This compound exhibits a diverse range of biological activities with potential pharmaceutical and agricultural applications:
Table 3: Documented Biological Activities of this compound
| Activity | Experimental Model | Potency/IC~50~ | Potential Applications | References |
|---|---|---|---|---|
| Phytotoxic | Various plants | Variable (dose-dependent) | Bioherbicide | [2] |
| Antibacterial | Bacterial pathogens | Moderate activity | Antimicrobial agent | [2] |
| Cytotoxic | Cancer cell lines | Variable by cell type | Anticancer lead | [2] |
| Antiparasitic | Parasitic organisms | Not specified | Antiparasitic drug | [2] |
| DGK Inhibition | Enzyme assay | Potent inhibitor | Immunomodulation | [2] |
| Antiangiogenic | Angiogenesis models | Not specified | Cancer therapy | [2] |
The structure-activity relationships (SAR) of cochlioquinones indicate that specific structural features, including the quinone moiety, side chain length, and stereochemistry, significantly influence their biological activity [1]. These SAR insights provide valuable guidance for medicinal chemistry optimization campaigns aimed at enhancing desired activities while reducing potential toxicity.
The extraction and purification protocols outlined herein support various drug discovery applications:
For screening programs, particular attention should be paid to solvent selection for stock solutions, with DMSO being the preferred solvent for biological assays. Recommended storage conditions for long-term preservation include lyophilization followed by storage at -80°C under inert atmosphere.
Transitioning from research-scale to pilot-scale production requires several considerations:
The following diagram illustrates the complete workflow for this compound extraction and purification from fungal sources:
Figure 1: Comprehensive workflow for this compound production, purification, and validation from fungal sources
Common challenges in this compound extraction and purification with recommended solutions:
For process optimization, employ design of experiments (DoE) methodologies to systematically evaluate critical parameters including extraction time, solvent composition, temperature, and chromatographic conditions.
The protocols presented herein provide robust methodologies for the efficient extraction and purification of this compound from fungal sources. The comprehensive approach—from fungal cultivation through to quality control—ensures researchers can obtain high-quality material for biological evaluation and further development. The structural complexity and promising bioactivities of this compound continue to make it an attractive target for natural product research, with potential applications spanning pharmaceutical development, agricultural chemistry, and chemical biology. Continued method refinement will focus on sustainability improvements, process intensification, and integration with metabolic engineering approaches to enhance titers and support advanced development programs.
The following table summarizes the known biological activity of this compound from a study on leishmaniasis, a parasitic disease. Data on its activity in plant defense contexts is not available in the searched literature.
| Property | Value / Description | Experimental Context |
|---|---|---|
| Source Organism | Endophytic fungus Cochliobolus sp. (strain UFMGCB-555) [1] | Isolated from plant Piptadenia adiantoides (Fabaceae) [1] |
| Reported Bioactivity | Leishmanicidal (anti-parasitic) [1] | Effective against amastigote-like forms of Leishmania amazonensis [1] |
| EC₅₀ (Anti-Leishmania) | 1.7 µM (95% confidence interval: 1.6 to 1.9 µM) [1] | Concentration required to kill 50% of parasites in vitro [1] |
| Cytotoxicity Selectivity | Not active against three human cancer cell lines (MCF-7, TK-10, UACC-62) [1] | Indicates selective toxicity towards the parasite over these mammalian cells [1] |
Since the primary studied activity of this compound is leishmanicidal, the protocols are centered around this application.
This protocol outlines the bioassay-guided fractionation used to isolate this compound from the endophytic fungus [1].
Fungal Cultivation:
Crude Extract Preparation:
Bioassay-Guided Fractionation:
Compound Identification:
This protocol details the method used to determine the EC₅₀ value of this compound against Leishmania amazonensis [1].
Parasite Culture:
Compound Treatment:
Incubation and Viability Assessment:
Data Analysis:
This protocol confirms the compound's selectivity for the parasite over mammalian cells [1].
Cell Culture:
Compound Exposure:
Viability Measurement:
Although not directly documented, the discovery of this compound in a plant-associated endophytic fungus suggests a potential research avenue for plant defense. The diagram below illustrates a hypothetical workflow to investigate this potential role.
The promising leishmanicidal activity and selectivity of this compound make it a valuable candidate for further investigation.
Cochlioquinone A is a fungal meroterpenoid first isolated from pathogens such as Cochliobolus miyabeanus and Drechslera sacchari [1]. This compound features a characteristic 6/6/6/6 tetracyclic ring system and belongs to a broader class of naturally occurring metabolites known for their diverse bioactivities, including phytotoxic, antibacterial, and cytotoxic effects [1] [2]. Research has identified this compound as a specific inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triacylglycerol biosynthesis [3] [4]. Its potential to modulate lipid metabolism positions it as a valuable tool for studying metabolic diseases and a promising lead compound for therapeutic development in conditions like obesity, diabetes, and dyslipidemia [5]. These application notes consolidate the known biochemical, pharmacological, and practical information on this compound to support its use in basic and translational research.
Diacylglycerol acyltransferase (DGAT) enzymes catalyze the final and committed step in triacylglycerol (TG) synthesis, forming an ester bond between a fatty acyl-CoA and a diacylglycerol (DG) molecule [5]. This reaction is central to the energy storage pathway, and TGs are the primary form of stored metabolic energy in eukaryotic organisms [5] [6].
This compound exerts its primary effect through the specific inhibition of diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT).
The following diagram illustrates the metabolic pathway affected by this compound and its primary molecular targets.
Diagram 1: Mechanism of Action of this compound. The diagram shows the metabolic pathway of triacylglycerol synthesis and the points of inhibition by this compound. By inhibiting DGAT and DGK, the compound reduces TG production and increases DAG levels, leading to the activation of Protein Kinase C signaling [3] [5].
The biological activities of this compound and its closely related analogs are summarized in the table below. This data provides a quantitative basis for comparing their potency across different experimental systems.
Table 1: Quantitative Biological Activity Data of this compound and Selected Analogs
| Compound Name | Molecular Formula | Target/Activity | Assay System | Potency (IC₅₀/Ki/Effective Dose) | Reference |
|---|---|---|---|---|---|
| This compound | C₃₀H₄₄O₈ | DGK Inhibitor | In vitro enzyme assay | Ki = 3.1 µM (competitive with ATP) | [3] |
| DGAT Inhibitor | Not Specified | Inhibitory activity confirmed | [4] [7] | ||
| Antagonist of CCR5 (anti-HIV-1) | Cell-based assay | Activity confirmed | [4] | ||
| Anti-angiogenic | Not Specified | Activity confirmed | [4] | ||
| Epi-cochlioquinone A | C₃₀H₄₄O₈ | ACAT Inhibitor | Rat liver microsomes | IC₅₀ = 1.7 µM | [8] |
| LCAT Inhibitor | Comparative assay | ~10-fold less potent vs. ACAT | [8] | ||
| Cholesterol Absorption Inhibitor | In vivo (rats) | 50% inhibition at 75 mg/kg | [8] | ||
| Cochlioquinone A1 | C₃₃H₅₀O₉ | DGAT Inhibitor | Not Specified | Inhibitory activity confirmed | [7] |
This section provides detailed methodologies for assaying DGAT activity, which is essential for evaluating the efficacy of this compound.
The following protocol is adapted from classical methods for measuring DGAT activity using radiolabeled substrates [5] [6].
4.1.1 Principle DGAT catalyzes the reaction: Fatty Acyl-CoA + 1,2-Diacylglycerol → Triacylglycerol + CoA-SH. The incorporation of a radiolabeled fatty acyl-CoA into a triacylglycerol product is measured.
4.1.2 Reagents and Materials
4.1.3 Procedure
This modified protocol uses a fluorescently labeled substrate, NBD-palmitoyl CoA, offering a safer and more cost-effective alternative to radioactive assays [6].
4.2.1 Principle The assay measures the conversion of the fluorescent substrate NBD-palmitoyl CoA and diacylglycerol into NBD-Triacylglycerol (NBD-TG), which is then separated and quantified by fluorescence imaging.
4.2.2 Reagents and Materials
4.2.3 Procedure
The workflow for this fluorescent assay is outlined below.
Diagram 2: Workflow for the Fluorescent DGAT Activity Assay. This protocol provides a non-radioactive method to measure DGAT inhibition by this compound, utilizing a fluorescent fatty acyl-CoA analog [6].
This compound is a meroterpenoid natural product first isolated from the fungal pathogen Cochliobolus miyabeanus that causes leaf spot diseases in red clover. This compound belongs to a class of polyketide-terpenoid hybrid molecules characterized by a distinctive 6/6/6/6 tetracyclic ring system formed through hybrid biosynthetic pathways combining both polyketide and terpenoid building blocks. This compound is categorized as a benzoquinone-type cochlioquinone due to the presence of a carbonyl group at either C-7 or C-10 position in its structure. As one of eighty-one identified cochlioquinone analogues, it has demonstrated significant phytotoxic, antibacterial, cytotoxic, and immunosuppressive activities, making it a compelling subject for pharmacological investigation and drug development research. [1] [2]
The primary molecular target of this compound is NADH-ubiquinone reductase (also known as mitochondrial Complex I), a crucial enzyme in the mitochondrial electron transport chain. This enzyme catalyzes the transfer of electrons from NADH to ubiquinone, coupled with proton translocation across the mitochondrial inner membrane, establishing the proton gradient essential for ATP production. Inhibition of this enzyme disrupts cellular energy metabolism, leading to various downstream biological effects that can be exploited for therapeutic applications. The specificity and potency of this compound against this enzyme make it a valuable tool for studying mitochondrial function and a promising lead compound for developing treatments for conditions involving dysregulated cellular metabolism. [2] [3]
This compound possesses a complex molecular architecture that underpins its biological activity:
The structural complexity of this compound allows for specific molecular interactions with its biological targets while also presenting challenges for chemical synthesis and optimization. The quinone moiety in its structure is particularly significant for its electron-transfer capabilities and potential interactions with redox-active enzymes in biological systems.
This compound is primarily obtained through fungal fermentation using specific producer organisms:
Table 1: this compound Properties and Biological Activities [2]
| Property Category | Specific Characteristics |
|---|---|
| Molecular Formula | C~30~H~44~O~8~ |
| Biological Source | Cochliobolus miyabeanus, Drechslera sacchari |
| Primary Target | NADH-ubiquinone reductase (Mitochondrial Complex I) |
| Reported Activities | DGK inhibition, plant toxic activity, antiparasitic activity, antibacterial activity, cytotoxic activity |
| Analytical Methods | NMR spectroscopy, X-ray crystallography |
NADH-ubiquinone reductase (EC 1.6.5.9), also known as mitochondrial Complex I, represents the initial and rate-limiting step of the mitochondrial electron transport chain. This multi-subunit enzyme complex catalyzes the transfer of electrons from NADH to ubiquinone, coupled with the translocation of protons across the mitochondrial inner membrane. The reaction follows the equation: NADH + H+ + ubiquinone ⇌ NAD+ + ubiquinol, with the energy derived from this exergonic electron transfer process driving the movement of four protons across the membrane, contributing significantly to the proton motive force used for ATP synthesis. [3] [5]
This compound specifically targets this enzyme complex, disrupting its function through a mechanism that involves binding at or near the ubiquinone reduction site. This interaction prevents the normal electron transfer from iron-sulfur clusters to ubiquinone, thereby halting the electron transport chain and subsequent proton translocation. The inhibition of this critical energy-producing pathway leads to disruption of cellular ATP synthesis, increased reactive oxygen species (ROS) generation, and ultimately can trigger apoptotic pathways in sensitive cells. The specificity of this compound for Complex I makes it a valuable tool for studying mitochondrial function and a promising candidate for therapeutic applications where modulation of cellular energy metabolism is desired. [2]
Diagram 1: this compound inhibition of mitochondrial Complex I and downstream effects on electron transport chain and cellular metabolism
Beyond its primary mechanism of NADH-ubiquinone reductase inhibition, this compound exhibits a range of biologically significant activities:
Antimicrobial Effects: Demonstrates potent activity against various plant pathogens including Fusarium graminearum, Cladosporium herbarum, Cladosporium cladosporioides, Gibberella zeae, and Pythium graminicola, with inhibition rates of 62.3% and 36.2% against P. graminicola at 1000 ppm concentrations when tested alongside related compounds [6]
Phytotoxic Activity: Functions as a fungal phytotoxin that damages plant tissues, originally identified in pathogens causing leaf spot diseases in various crops [1] [2]
Cytotoxic Properties: Exhibits significant cytotoxicity against various cell lines, suggesting potential applications in anticancer drug development [2]
Antiparasitic Activity: Demonstrates efficacy against certain parasitic organisms, possibly through disruption of mitochondrial function similar to its effect on mammalian systems [2]
DGK (Diacylglycerol Kinase) Inhibition: Modulates signaling pathways through inhibition of diacylglycerol kinase, an enzyme involved in lipid-mediated cell signaling [2]
The diversity of biological activities exhibited by this compound highlights its potential as a multi-faceted tool for biological research and therapeutic development, particularly in areas requiring modulation of cellular energy metabolism or specific inhibition of mitochondrial function.
The biological potency of this compound varies across different assay systems and biological targets, reflecting its complex mechanism of action and potential tissue-specific effects. While the search results do not provide explicit IC~50~ values for NADH-ubiquinone reductase inhibition, comparative data from related biological activities provide insight into its potency range. In antimicrobial testing, cochlioquinone analogues demonstrated significant growth inhibition against various rice pathogens at concentrations of 1000 ppm, with inhibition rates varying between 36.2% to 62.3% depending on the specific pathogen and compound tested. [6]
The differential sensitivity of various fungal species to this compound suggests potential selectivity in its mechanism of action. This selectivity may derive from variations in mitochondrial enzyme structures across species, differences in compound uptake and retention, or the presence of complementary resistance mechanisms in less sensitive organisms. Understanding these selectivity patterns is crucial for potential therapeutic applications where target specificity is essential to minimize off-target effects. [6]
Table 2: Biological Activity Spectrum of this compound and Analogues [2] [6]
| Biological Activity | Experimental System | Potency/Effect |
|---|---|---|
| Antifungal Activity | Pythium graminicola | 62.3% inhibition at 1000 ppm |
| Antifungal Activity | Fusarium graminearum | Significant growth inhibition |
| Antifungal Activity | Cladosporium species | Variable inhibition |
| Cytotoxic Activity | Various cell lines | Reported activity (specific IC~50~ not provided) |
| DGK Inhibition | Enzyme assay | Reported activity (specific IC~50~ not provided) |
| Plant Toxicity | Leaf spot pathogenesis | Established phytotoxin |
Analysis of the cochlioquinone family reveals several key structural features that influence biological activity:
While comprehensive quantitative structure-activity relationship (QSAR) data was not provided in the available literature, the observed variations in activity among the eighty-one known cochlioquinone analogues suggest multiple opportunities for structural optimization to enhance potency, improve selectivity, or modify pharmacological properties for specific therapeutic applications.
Objective: This protocol describes a standardized method for evaluating the inhibitory activity of this compound against NADH-ubiquinone reductase (Complex I) using spectrophotometric monitoring of NADH oxidation.
Materials and Reagents:
Procedure:
Technical Notes:
Solubility and Storage:
Working Solution Preparation:
Analytical Verification:
The unique mechanism of action of this compound suggests several promising therapeutic directions:
Anticancer Agent: The ability to disrupt mitochondrial function and induce apoptosis in cancer cells makes this compound a promising candidate for oncological applications, particularly against cancers with heightened dependence on oxidative phosphorylation. [2]
Antimicrobial Drug: Significant activity against plant pathogens suggests potential for development as agricultural antifungal agents or as structural inspiration for human antimicrobial drugs targeting fungal mitochondrial function. [6]
Anti-angiogenesis Therapy: Cochlioquinone A1, a closely related analogue, has been identified as a potent antiangiogenic agent, suggesting potential applications in treating cancers and other conditions involving pathological angiogenesis. [2] [6]
Parasitic Infection Treatment: The antiparasitic activity reported for this compound indicates potential use against parasitic infections where mitochondrial function differs between host and pathogen. [2]
Beyond direct therapeutic applications, this compound serves as a valuable research tool for fundamental biological investigations:
Mitochondrial Research: As a specific Complex I inhibitor, this compound enables detailed study of electron transport chain function, mitochondrial membrane potential, and cellular energy metabolism.
Chemical Biology: The compound can be used to probe NADH-ubiquinone reductase structure-function relationships and to study cellular responses to metabolic disruption.
Signal Transduction Studies: DGK inhibition activity provides a tool for investigating diacylglycerol-mediated signaling pathways and their biological consequences.
Natural Product Biosynthesis: As a meroterpenoid with hybrid biosynthesis, this compound serves as an interesting model for studying convergent biosynthetic pathways in fungi.
While comprehensive toxicological data for this compound is limited in the available literature, several important considerations emerge:
Phytotoxin Origin: As a naturally occurring phytotoxin, this compound likely exhibits significant biological activity in mammalian systems that requires careful toxicological evaluation. [1] [2]
Mitochondrial Toxicity: The primary mechanism as a Complex I inhibitor suggests potential for mechanism-based toxicity, particularly in tissues with high energy demands such as cardiac muscle, nervous tissue, and kidney. [3]
Structural Alerts: The quinone moiety presents potential redox cycling capacity that could contribute to oxidative stress-related toxicity.
Laboratory Safety:
Environmental Considerations:
Q: What is the best way to dissolve Cochlioquinone A for my experiments? A: this compound is a lipophilic compound and is typically dissolved in organic solvents to create concentrated stock solutions [1] [2]. The most common and recommended approach is:
Q: Are there any specific handling instructions? A: Yes, for best results:
Q: What should I do if my this compound solution does not fully dissolve or forms a precipitate upon dilution? A: If you encounter precipitation or incomplete dissolution, follow this systematic troubleshooting workflow:
Q: What techniques can I use to enhance solubility? A: The following table summarizes standard laboratory techniques that can aid in dissolving this compound and other challenging compounds:
| Technique | Description | Application Note |
|---|---|---|
| Vortexing [2] | High-speed mixing to agitate the solution. | First step to ensure thorough mixing. |
| Sonication [2] [3] | Using sound energy to agitate particles. Use a water bath sonicator or probe. | Effective for breaking up aggregates. Often used for 5-10 minutes. |
| Gentle Heating [2] | Warming the solution in a water bath up to 37°C. | Increases kinetic energy and solubility. Avoid high temperatures. |
| Combined Methods [2] | Using sonication and heat simultaneously. | Most effective for stubborn precipitates. |
Here is a detailed methodology for preparing a this compound stock solution based on standard laboratory practices for hydrophobic compounds [2] [3]:
For your experimental records, here is the core chemical data for this compound:
| Property | Details |
|---|---|
| CAS Number | 32450-25-2 [4] [1] |
| Molecular Formula | C₃₀H₄₄O₈ [4] [1] |
| Molecular Weight | 532.67 g/mol [1] |
| Purity | Typically >99% by HPLC [4] [1] |
| Biological Activities | CCR5 antagonist; inhibitor of Diacylglycerol Kinase (DGK) and Diacylglycerol Acyltransferase (DGAT) [4] [1] |
For quick reference, here are the core chemical properties of this compound.
| Property | Specification | Source / Notes |
|---|---|---|
| CAS Number | 32450-25-2 | [1] [2] |
| Molecular Formula | C₃₀H₄₄O₈ | [1] [2] |
| Molecular Weight | 532.70 g/mol | [1] [2] |
| Purity | >99% (for commercial material) | Santa Cruz Biotechnology [1] |
| Reported Storage Temp. | -20°C | Commercial supplier recommendation [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Analogous to Cochlioquinone B [3] |
Here are answers to common questions and solutions to potential problems you might encounter in the lab.
Q1: What are the recommended storage conditions for this compound?
Q2: What should I do if my this compound powder or solution looks degraded?
Q3: I am observing inconsistent biological activity in my assays. Could storage be a factor?
Q4: Where are the most common but inappropriate places to store pharmaceuticals like this compound?
Since specific data is limited, you can generate your own stability profile for this compound in your specific formulation or solvent. The following workflow outlines a general approach based on regulatory guidelines [5].
1. Preparation of Samples:
2. Storage Conditions:
3. Testing Timepoints:
4. Analytical Methods for Assessment:
FAQ 1: What are the core challenges in synthesizing Cochlioquinone A? this compound is a meroterpenoid, meaning it is a hybrid natural product derived from both polyketide and terpenoid biosynthetic pathways [1] [2]. Its complex structure features a core 6/6/6/6 tetracyclic ring system, making its target-oriented synthesis challenging and traditionally requiring individualized routes [3].
FAQ 2: What are the current strategic approaches to its synthesis? Recent advances focus on strategies that avoid building a customized synthesis from scratch for each complex terpenoid. The most promising approach involves:
FAQ 3: Has this compound been successfully synthesized? A significant milestone was reported in 2024, where a team achieved the synthesis of the related analogue Cochlioquinone B using the enzyme-enabled "scaffold hop" strategy starting from sclareolide [3]. This breakthrough provides a direct and replicable pathway for synthesizing cochlioquinone structures and strongly suggests that the synthesis of this compound is feasible through similar methods.
The table below summarizes essential characterization data for this compound, crucial for researchers to confirm the identity and purity of their synthetic products.
| Property | Description / Value |
|---|---|
| Molecular Formula | C₃₀H₄₄O₈ [4] |
| Molecular Weight | 532.7 g/mol [4] |
| CAS Number | 32450-25-2 [4] |
| Core Structure | 6/6/6/6 tetracyclic ring system (meroterpenoid) [1] |
| Biosynthetic Origin | Polyketide-terpenoid hybrid [1] [2] |
| Primary Analytical Tools | NMR, X-ray Crystallography [1] |
The following diagram illustrates the logical progression from the natural biosynthetic pathway to the current strategic approach for chemical synthesis, highlighting the key shift in methodology.
Scenario: Low yield in final synthetic step.
Scenario: Uncertainty in confirming the final product's structure.
This compound is a fungal meroterpenoid, first isolated from Cochliobolus miyabeanus, recognized for its range of biological activities [1]. It features a core 6/6/6/6 tetracyclic ring system and is classified as a benzoquinone-type cochlioquinone [1].
Reported Biological Activities of Cochlioquinones
| Activity Type | Description & Notes |
|---|---|
| Cytotoxic Activity | Exhibits cytotoxic effects; specific mechanisms and potency (e.g., IC50) for this compound are not detailed in available literature [1]. |
| Phytotoxic Activity | Functions as a fungal phytotoxin, causing toxicity in plants [1]. |
| Antibacterial Activity | Shows antibacterial properties [1]. |
| Anti-angiogenic Activity | Cochlioquinone A1, a related analogue, has been identified as an anti-angiogenic agent [1]. |
| Immunosuppressive Effects | Demonstrates immunosuppressive activity [1]. |
Since specific protocols for this compound are not available, here are established, general methodologies for assessing cell viability and cytotoxicity that are applicable for testing any compound.
The MTT assay is a standard colorimetric method for measuring metabolic activity as an indicator of cell viability [2].
Workflow: MTT Assay
Key Steps and Considerations [2]:
Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Negative Control Wells) × 100Different assays measure various aspects of cell health. Choosing the right one depends on your experimental goals.
Comparison of Cell Viability Assays
| Assay Name | Principle | Key Advantage | Key Consideration |
|---|---|---|---|
| XTT Assay [3] | Measures metabolic activity; mitochondrial enzymes reduce XTT to an orange formazan dye. | Simple; does not require a solubilization step. | Formazan product is water-soluble. |
| Resazurin Assay [3] | Measures metabolic activity; resazurin is reduced to fluorescent resorufin. | Cells can be used for further analysis post-assay. | Fluorescent signal requires a fluorometer. |
| Live/Dead Counting (Trypan Blue) [4] [3] | Assesses membrane integrity; viable cells exclude the dye, dead cells take it up. | Directly counts viable vs. dead cells. | Can be time-consuming for many samples; not high-throughput. |
| TUNEL Assay [3] | Labels fragmented DNA in apoptotic cells. | Specifically detects apoptotic cells. | More complex protocol (IHC/IF). |
Here are solutions to common problems in viability assays, which are critical for obtaining reliable data with your test compounds.
FAQ 1: My assay shows high background or inconsistent results between replicates. What could be wrong?
FAQ 2: The measured cytotoxicity seems too high or is not reproducible. How can I verify the results?
FAQ 3: How important is cell viability, and what is an acceptable level for a control?
To build a more comprehensive knowledge base, I suggest you:
"this compound IC50" or "this compound cytotoxicity" to find primary research articles with quantitative data.
This compound is recognized as a relatively specific inhibitor of diacylglycerol kinase (DGK). The table below summarizes its documented activity and selectivity based on older, foundational studies.
| Parameter | Details for this compound |
|---|---|
| Primary Target | Diacylglycerol Kinase (DGK) [1] |
| Reported Ki / IC50 | Ki = 3.1 µM (DGK, in vitro) [1] |
| Documented Selectivity | Did not inhibit Protein Kinase C, EGF receptor-associated tyrosine kinase, or phospholipase C in the same study [1]. |
| Key Limitation | Profiling is based on a small, targeted panel. Kinome-wide selectivity against hundreds of kinases remains uncharacterized. |
Modern kinase inhibitor research uses extensive profiling to define selectivity, a level of detail not available for this compound in the searched literature. The following workflow visualizes the standard approach for determining a compound's kinome-wide selectivity profile, which is critical for validating its use as a selective chemical probe.
The methods highlighted in the diagram are central to contemporary selectivity analysis:
If your goal is to achieve highly selective kinase inhibition, current research suggests looking beyond single compounds:
Here are key considerations and common issues when working with this compound or any kinase inhibitor.
Q1: What are the critical experimental controls for a this compound experiment?
Q2: How can I interpret conflicting results from different selectivity assays? Discrepancies between biochemical and cellular profiling data are common. They can arise from:
Q3: Where can I find this compound for research? this compound is available from several commercial biochemical suppliers for research purposes [7].
I hope this technical overview provides a solid foundation for your work. The field of kinase inhibitor selectivity has advanced significantly, and applying these modern frameworks can help you better contextualize the activity of older compounds like this compound.
The table below summarizes key experimental findings on cochlioquinone derivatives from recent studies.
| Compound Name | Source Fungus | Tested Cell Line | Effective Concentration | Key Apoptotic Mechanisms Observed |
|---|---|---|---|---|
| Anhydrothis compound (Cited as most potent) [1] | Bipolaris luttrellii L439 [1] | HCT116 colon cancer cells [1] | 10-30 μM [1] | Caspase activation; cytochrome c release; Bcl-2 protein downregulation [1] |
| Cochlioquinone F & other derivatives [1] | Bipolaris luttrellii L439 [1] | HCT116 colon cancer cells [1] | Not Specified | Apoptosis-inducing effects (less potent than Anhydrothis compound) [1] |
| Isocochlioquinones D–E, Cochlioquinones G–H (New derivatives) [2] | Bipolaris sorokiniana A606 [2] | MCF-7, NCI-H460, SF-268, HepG-2 [2] | IC₅₀ values reported (varies by compound & cell line) [2] | Cytotoxic activity (specific apoptotic mechanisms not detailed) [2] |
This methodology is based on experiments performed on HCT116 cells with cochlioquinone derivatives [1].
1. Cell Culture and Treatment
2. Apoptosis Analysis (Key Assays)
Q1: My compound shows no apoptotic activity at the reported concentrations. What could be wrong?
Q2: I observe high cytotoxicity even in the control group. How can I troubleshoot this?
Q3: The results from my caspase assay and Western blot for cytochrome c are inconsistent. What should I do?
The following diagram illustrates the key apoptotic pathways targeted by cochlioquinone derivatives, based on the described mechanisms [1] [4] [5].
The experimental workflow for investigating these mechanisms is outlined below.
The current evidence strongly suggests that cochlioquinone derivatives, particularly Anhydrothis compound, are promising candidates for inducing apoptosis in cancer cells, primarily via the intrinsic mitochondrial pathway [1]. The optimization of their concentration and a clear understanding of their mechanism are crucial for advancing their therapeutic potential.
The table below summarizes the core identifier and storage information for this compound.
| Property | Description |
|---|---|
| CAS Number | 32450-25-2 [1] |
| Molecular Formula | C₃₀H₄₄O₈ [1] |
| Molecular Weight | 532.7 g/mol [1] |
| Purity | >99% [1] |
| Storage Temperature | -20°C [2] [3] |
| Physical Form | Yellow lyophilisate (freeze-dried solid) [2] [3] |
For safe handling, please be aware of the following hazard information.
| Aspect | Information |
|---|---|
| Signal Word | Warning [4] |
| Hazard Statements (GHS) | H315 - Causes skin irritation [4] H319 - Causes serious eye irritation [4] H335 - May cause respiratory irritation [4] | | Precautionary Measures | Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves and eye protection. Use in a well-ventilated area. [4] |
This compound is soluble in several common laboratory solvents [2] [3]. This information is critical for preparing stock solutions for experiments.
| Solvent | Solubility |
|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble [2] [3] |
| Dimethylformamide (DMF) | Soluble [2] |
| Methanol | Solutable [1] [2] |
| Ethanol | Solutable [2] |
Recommended Protocol for Stock Solution Preparation
Here are solutions to some potential problems you might encounter.
| Problem | Possible Cause & Solution |
|---|---|
| Unexpectedly low solubility | The compound may not be fully dissolved. Try brief sonication in a warm water bath (not exceeding 40°C). Ensure the correct solvent is being used. |
| Loss of activity | Improper storage is the most likely cause. Confirm the compound and its stock solutions are always stored at -20°C or lower. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| High background in binding assays | This compound is a known antagonist for receptors like CCR5 [1]. Ensure that the concentration used is within the specific activity range for your target to minimize off-target effects. |
This compound is a natural product with multiple reported biological activities, which provides context for its use in various experiments [1]:
This diagram illustrates the key biological activities of this compound as reported in the literature, which can help guide your experimental design.
The table below summarizes common HPLC issues, their potential causes, and solutions, compiled from general HPLC guidance [1].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Retention Time Drift | Poor temperature control; incorrect mobile phase composition; poor column equilibration [1]. | Use a thermostat column oven; prepare fresh mobile phase; increase column equilibration time [1]. |
| Broad Peaks | Mobile phase composition change; column contamination; low flow rate; tubing with large internal diameter [1]. | Prepare new mobile phase; replace guard/analytical column; increase flow rate; use narrower internal diameter tubing [1]. |
| Peak Tailing | Blocked column; interfering peak; wrong mobile phase pH; active sites on column [1]. | Flush or replace column; adjust mobile phase composition or gradient; adjust mobile phase pH; use a different column chemistry [1]. |
| Extra Peaks | Sample contamination; carryover from previous injection; ghost peaks [1]. | Filter samples; use a guard column; flush system with strong organic solvent; increase run time or gradient; prepare fresh mobile phase [1]. |
| High Backpressure | Column blockage; flow rate too high; mobile phase precipitation [1]. | Backflush column; replace column or guard cartridge; lower flow rate; flush system and prepare fresh mobile phase [1]. |
| Baseline Noise | System leak; air bubbles in system; contaminated detector cell; detector lamp failure [1]. | Check and tighten fittings; degas mobile phase and purge system; clean or replace detector flow cell; replace lamp [1]. |
| Loss of Sensitivity | Low injection volume; needle blockage; incorrect detector settings; contaminated column [1]. | Check injection volume; flush or replace needle; adjust detector time constant and wavelength; replace guard column [1]. |
For a purity method, the goal is to separate the main analyte from its impurities and degradation products. Here is a workflow and detailed protocols for building a validated method.
You can adapt the following protocols, inspired by methods developed for other complex molecules [2] [3] [4], for Cochlioquinone A.
1. Sample Preparation Protocol This protocol is adapted from a method for analyzing hydroxychloroquine in whole blood [2].
2. Chromatographic Separation Protocol This is a generalized protocol based on reversed-phase separation, a common technique for purity analysis.
3. Key Validation Experiments According to ICH guidelines, the following parameters must be validated to ensure the method is suitable for its intended purpose [7] [8] [6].
Q1: Why is my peak shape tailing and how can I fix it? A1: Peak tailing is a common issue. Primary causes include a blocked column, active sites on the stationary phase, or an incorrect mobile phase pH. Solutions involve flushing or replacing the column, using a mobile phase buffer at an appropriate pH to suppress silanol interactions, or switching to a column designed for basic compounds if your analyte is ionizable [1].
Q2: How do I demonstrate that my HPLC method is "stability-indicating"? A2: A stability-indicating method must accurately measure the analyte without interference from degradation products. This is proven through specificity testing, which involves performing forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) and demonstrating that the method can separate the main peak from all degradation products. Peak purity analysis using a PDA detector is a key part of this assessment [6].
Q3: What is the difference between method validation and verification? A3: Validation is the process of proving that a new analytical procedure is suitable for its intended purpose, following established guidelines (ICH Q2). Verification is the process of demonstrating that a previously validated method works satisfactorily in your specific laboratory, under actual conditions of use [8].
Q4: How can I reduce high backpressure in my HPLC system? A4: High pressure often indicates a blockage. Check for blockages in the column, guard column, in-line filter, or injector. If the column is blocked, try back-flushing it according to the manufacturer's instructions. If this doesn't work, replace the guard cartridge or the entire column. Also, ensure the mobile phase is properly filtered and that precipitation has not occurred [1].
Cell permeability is crucial for a drug's efficacy, especially for intracellular targets. The main challenges and mechanisms are summarized below.
| Challenge/Mechanism | Description | Relevance to Optimization |
|---|---|---|
| Transcellular Passive Diffusion | Primary route for most small-molecule drugs; depends on lipophilicity, molecular size, and polarity [1]. | Goal is to optimize properties like logP and molecular weight to facilitate this passive uptake. |
| Efflux Transporters (e.g., P-gp, BCRP, MRPs) | ATP-binding cassette (ABC) transporters that pump substrates out of cells, reducing intracellular concentration [2]. | A major cause of poor permeability and multidrug resistance; identification and circumvention are key. |
| Molecular Properties | Governed by "Rule of 5" (e.g., molecular weight >500, logP >5) [1]. | Compounds like Cochlioquinone A, if large and complex, may fall outside these rules, requiring specialized strategies. |
Efflux transporters are a significant barrier. The diagram below illustrates how a compound like this compound might be subjected to active efflux, limiting its intracellular concentration.
Accurate assessment is the first step in optimization. The following table compares key experimental and computational models.
| Method Type | Specific Method | Key Application & Characteristic | Reference Model/System |
|---|---|---|---|
| In Vitro Cell Models | Caco-2 | "Gold standard" for predicting human intestinal absorption; expresses various efflux transporters [3]. | MDR1 (P-gp) overexpressing lines can specifically assess efflux [4]. |
| MDCK-MDR1 | Faster, used specifically to evaluate P-gp-mediated transport [4]. | ||
| In Silico Models | Machine Learning (e.g., XGBoost) | Predicts Caco-2 permeability from molecular structure; high-throughput for early screening [3]. | Trained on large public datasets (e.g., 5,654+ compounds) [3]. |
| Specialized Peptide Models (e.g., Multi_CycGT, MuCoCP) | Predict permeability of complex, macrocyclic compounds using hybrid AI architectures [5]. | Applicable to non-Rule-of-5 compounds like cyclic peptides [5]. |
Optimizing experimental conditions is critical for reliable data, especially for challenging compounds like peptides (and potentially this compound). Key methodological enhancements include [4]:
Once permeability is assessed, these strategies can be employed for optimization.
A prodrug is an inactive derivative that releases the active parent drug after enzymatic or chemical breakdown in the body. This is a highly effective strategy for improving permeability by temporarily modifying a drug's physicochemical properties [1]. Between 2012 and 2022, approximately 13% of FDA-approved drugs were prodrugs, with 35% of prodrug design goals aimed specifically at enhancing permeability [1].
Before synthesis, computational tools can guide optimization. The workflow below integrates modern in silico and experimental methods.
Q1: Our compound shows good in-silico permeability but poor experimental results in MDCK-MDR1 assays. What could be the cause? This discrepancy strongly suggests your compound is a substrate for P-glycoprotein (P-gp) or another efflux transporter [2] [4]. To confirm:
Q2: How can we improve the permeability of a compound that is a P-gp substrate?
Q3: What is the most critical factor to control in permeability assays for accurate results? Non-specific binding (NSB). For peptides and lipophilic compounds, NSB to labware and cells can drastically reduce the apparent concentration and lead to false low-permeability results [4]. Always:
The table below summarizes the key findings from a 2014 study that investigated the apoptosis-inducing effects of Cochlioquinone A and Isocochlioquinone C on HCT116 human colon cancer cells [1].
| Feature | This compound | Isocochlioquinone C |
|---|---|---|
| Identified As | Known compound (Isothis compound) [1] | Known compound [1] |
| Apoptosis Induction | Active | Active |
| Relative Potency | Less potent than Anhydrothis compound | Less potent than Anhydrothis compound |
| Key Mechanisms | - Activation of caspases
> Note on Data Limitations: The available data comes from a single study that grouped these compounds together [1]. The search results do not provide a direct, detailed comparison of their mechanisms or efficacy, and no information was found for other isocochlioquinones.
The comparative data comes from a study on metabolites isolated from the phytopathogenic fungus Bipolaris luttrellii L439 [1].
Cochlioquinones induce apoptosis primarily through the intrinsic mitochondrial pathway [1] [2]. The diagram below illustrates the key steps in this process based on the described mechanisms.
Researchers use various methods to detect these apoptotic events. The table below outlines common experimental protocols relevant to the findings in the cochlioquinone study [3].
| Assay Type | Key Target / Principle | Application in Cochlioquinone Research |
|---|---|---|
| Caspase Activity Assay | Measure cleavage of specific substrates by activated caspases [3]. | Confirm activation of executioner caspases (e.g., Caspase-3) [1]. |
| Cytochrome c Release | Detect translocation from mitochondria to cytosol (e.g., via Western blot) [3]. | Verify initiation of the intrinsic apoptotic pathway [1]. |
| Western Blot Analysis | Measure protein expression levels [3]. | Observe downregulation of anti-apoptotic Bcl-2 [1]. |
| DNA Fragmentation Assay | Detect internucleosomal cleavage of DNA (e.g., TUNEL assay) [3]. | Confirm final stages of apoptosis in cell populations [3]. |
The ability of cochlioquinone derivatives to trigger the mitochondrial apoptosis pathway is a promising avenue for cancer drug development.
The table below compares the effects of this compound on DGK, PKC, and other related enzymes based on experimental data.
| Target Enzyme | Effect of this compound | Key Experimental Findings | Kinetic Parameters |
|---|
| Diacylglycerol Kinase (DGK) | Specific Inhibition | • Competitively inhibits with respect to ATP. • Non-competitive with respect to diacylglycerol. • Reduces phosphatidic acid levels in T-cell lymphoma. [1] | • Ki = 3.1 µM • Half-maximal concentration (IC50) for reducing cellular phosphatidic acid: 3 µM. [1] | | Protein Kinase C (PKC) | No Direct Inhibition | • Does not inhibit PKC activity. • Indirectly augments phosphorylation of an 80 kDa protein (a known PKC substrate) by increasing its substrate, diacylglycerol. [1] | Not applicable (no direct effect) | | Other Kinases & Enzymes | No Inhibition | • Epidermal growth factor receptor-associated protein tyrosine kinase: Not inhibited. • Phospholipase C: Not inhibited. [1] | Not applicable |
The foundational study on this compound provides clear methodological insights into how its specificity was determined.
To understand the mechanism, it's helpful to see where DGK and PKC function in the cellular signaling pathway. The diagram below illustrates how this compound specifically targets DGK.
This diagram shows that this compound does not directly inhibit PKC. Instead, by blocking DGK, it prevents the conversion of DAG to Phosphatidic Acid (PA), leading to a prolonged and elevated DAG signal. This, in turn, results in enhanced PKC activity and increased phosphorylation of its substrates. [1]
For your comparison guide, the critical point is that This compound is a specific inhibitor of diacylglycerol kinase, not protein kinase C. Its value as a research tool lies in its ability to selectively perturb DAG levels, thereby indirectly modulating PKC and other DAG-sensitive pathways.
| Biological Activity | Cochlioquinone A | Anhydrothis compound (ANDC-A) |
|---|---|---|
| Anti-leishmanial (vs. L. amazonensis amastigotes) | EC~50~: 1.7 µM [1] | EC~50~: 44 µM (22.4 µg/mL) [2] |
| Anti-leishmanial (vs. L. donovani amastigotes) | Active (Specific EC~50~ not provided) [3] | Information missing |
| Cytotoxic / Anticancer | Not active against 3 human cancer cell lines (MCF-7, TK-10, UACC-62) at up to 20 µg/mL [1] | Active against multiple human cancer lines (IC~50~: 5.4 - 20.3 µM) [2] |
| Antibacterial | Active [3] | Moderate activity vs. Staphylococcus aureus (MIC: 248.7 µM) [2] |
| Anti-angiogenic | Information missing | Information missing |
| Other Activities | Phytotoxic, DGK inhibition [3] [4] | Antinematodal activity [3] |
The data in the table above was generated using the following standardized experimental methods, which are crucial for interpreting the results.
The difference in biological activity between these two compounds can be largely attributed to their subtle structural difference.
| Feature | Cochlioquinone (A Natural Compound) | Conventional Chemical Pesticides |
|---|---|---|
| Origin & Nature | Natural secondary metabolite from plants and fungi [1] [2] | Synthetic chemicals [3] |
| Primary Role | Boosts plant's own defense systems and has direct antimicrobial/antifeedant effects [1] [2] | Direct toxicity to pests [3] |
| Key Advantage | Lower environmental risk, part of sustainable agriculture strategies [1] [4] | High initial efficacy, broad-spectrum action [5] |
| Resistance Risk | Lower risk; acts through multiple plant-mediated defenses [2] | High risk; pests rapidly evolve resistance via natural selection [3] |
| Environmental Impact | Biodegradable, target-specific, fits integrated pest management (IPM) [1] [6] [4] | Pollution, harm to non-target organisms, bioaccumulation [4] [5] |
Cochlioquinone contributes to plant defense through a multi-pronged approach, which is key to its lower resistance risk.
The following diagram outlines the proposed mechanism by which Cochlioquinone-9 (Cq-9) helps rice plants resist the White-Backed Planthopper (WBPH).
Experimental studies provide concrete data on the efficacy of cochlioquinone and related compounds.
Antimicrobial Activity: A 2020 study tested compounds extracted from rice against major rice pathogens. The results below show the Inhibition Rate (%) at a concentration of 1000 ppm [1].
| Pathogen | Cochlioquinone-9 (C9) | Chrysoeriol-7 (C7) |
|---|---|---|
| Pythium graminicola | 36.2% | 62.3% |
| Fusarium graminearum | Active | Active |
| Cladosporium herbarum | Active | Not Active |
| Cladosporium cladosporioides | Active | Not Active |
Control of White-Backed Planthopper (WBPH): Research from 2021 demonstrated that treating rice plants with Cochlioquinone-9 (Cq-9) significantly enhanced their resistance to WBPH. The study used biochemical and genetic analyses to confirm that Cq-9 interacts with defense-related genes, activating the plant's innate immune response rather than just directly poisoning the pest [2].
In stark contrast to cochlioquinone's plant-mediated defense, chemical pesticides face a significant challenge with pesticide resistance.
The evolution of resistance in pest populations follows a predictable and self-reinforcing cycle, as shown below.
Pests evolve resistance through several well-documented biochemical and genetic pathways [3] [7]:
The distinct properties of cochlioquinone present unique considerations for its development and use.
The table below summarizes the key information on Cochlioquinone A and selected small-molecule DGAT1 inhibitors.
| Compound Name | Primary Molecular Target | Reported Potency (IC50/Ki) | Experimental Context |
|---|---|---|---|
| This compound | Diacylglycerol Kinase (DGK) [1] | Ki = 3.1 µM [1] | In vitro enzyme assay [1] |
| T863 | DGAT1 [2] [3] | N/A (Potent inhibitor) [2] [3] | Cell-based assays & cryo-EM structural studies [2] [3] |
| DGAT1IN1 | DGAT1 [2] [3] | N/A (Potent inhibitor) [2] [3] | Cell-based assays & cryo-EM structural studies [2] [3] |
| H128 | DGAT1 [4] | IC50 = 98 nM [4] | Assay against human DGAT1 [4] |
As shown, This compound is not a direct DGAT1 inhibitor but rather a specific inhibitor of Diacylglycerol Kinase (DGK) [1]. DGK and DGAT1 are both enzymes involved in lipid metabolism but play different roles, which explains why their inhibitors are not directly comparable.
The different targets of these compounds lead to distinct mechanisms of action, illustrated below.
This diagram shows how this compound and DGAT1 inhibitors act on different enzymes in the lipid metabolism pathway.
Structural Insights into DGAT1 Inhibition Recent cryo-EM structures reveal how small-molecule inhibitors like T863 and DGAT1IN1 bind to DGAT1:
The data in the comparison table are derived from established biochemical and cellular assays:
1. DGAT1 Enzyme Activity Assay
2. Diacylglycerol Kinase (DGK) Assay
3. Cellular Lipid Droplet Formation Assay
When reviewing this data, keep in mind:
The following table synthesizes the biological activities of key cochlioquinone analogs, highlighting their potential in pharmaceutical and agricultural applications [1] [2] [3].
| Analog Name | Reported Biological Activities | Key Experimental Findings / Proposed Mechanisms |
|---|---|---|
| Cochlioquinone A | Phytotoxic, Antiparasitic, Antibacterial, Cytotoxic, DGK inhibition [2] | Details on specific assays and results not provided in available sources. |
| CoB1 (Cochlioquinone B derivative) | Cytostatic Autophagy inducer (Lung Cancer) [4] | • In vitro IC₅₀: ~1-10 µg/ml (varying by cell line) [4]. • Mechanism: Inhibits PI3K/Akt/mTOR axis; induces miR-125b via TAK1/MKK4/JNK/Smad axis, reducing Foxp3 to promote autophagy [4]. | | Cochlioquinone-9 (CQ-9) | Plant defense potentiator, Antimicrobial [3] [5] | • Plant Defense: Enhances resistance in rice against White-Backed Planthopper (WBPH); upregulates defense-related genes [3]. • Antifungal Activity: 62.3% growth inhibition of Pythium graminicola at 1000 ppm [5]. | | Stemphone A | Cytotoxic, Antibacterial, DGK inhibition, Phytotoxic [2] | Details on specific assays and results not provided in available sources. | | Cochlioquinone A1 | Anti-angiogenic, DGK inhibition [2] | Details on specific assays and results not provided in available sources. | | Anhydrothis compound | Antinematodal, Cytotoxic [2] | Details on specific assays and results not provided in available sources. |
For the analogs with more in-depth studies, here is a summary of the key experimental methodologies used.
The research on CoB1 reveals it triggers cytostatic autophagy in lung cancer cells through two interconnected signaling pathways. The following diagram maps this complex mechanism.
Based on the current research, here are the main takeaways: